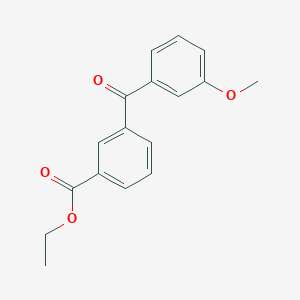

3-Carboethoxy-3'-methoxybenzophenone

Descripción

The Benzophenone (B1666685) Scaffold: Fundamental Structural Attributes and Functional Diversity

The benzophenone scaffold, chemically known as diphenylmethanone, is an aromatic ketone that serves as a foundational structure for a vast class of organic compounds. taylorandfrancis.com Its core architecture consists of two phenyl rings linked by a central carbonyl group (C=O). This arrangement forms a conjugated system where the pi electrons of the phenyl rings can interact with the carbonyl group, influencing the molecule's electronic properties and reactivity. nih.gov

The true versatility of the benzophenone scaffold lies in its capacity for functional diversity. The phenyl rings can be substituted at various positions with a wide array of functional groups, such as hydroxyl (-OH), methoxy (B1213986) (-OCH3), amino (-NH2), and carboxyl (-COOH) groups. nih.gov This substitution dramatically alters the physicochemical and biological properties of the resulting derivative. nih.gov Naturally occurring benzophenones, many of which are found in higher plants and fungi, exhibit significant structural diversity and a range of biological activities, including antioxidant, antimicrobial, and anti-inflammatory properties. nih.gov This inherent adaptability makes the benzophenone framework a subject of considerable interest for researchers exploring new molecular designs. nih.gov

Academic Significance of Substituted Benzophenones in Molecular Design

Substituted benzophenones are of paramount importance in molecular design and medicinal chemistry due to their prevalence in biologically active natural products and their utility as versatile synthetic building blocks. nih.gov The benzophenone moiety is a ubiquitous structure in medicinal chemistry, found in numerous molecules that exhibit a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory effects. nih.gov

In academic research, these compounds are frequently used as:

Photoinitiators: Benzophenones are excellent photosensitizers. taylorandfrancis.com Upon absorption of UV light, the carbonyl group can be excited to a triplet state, which can then initiate chemical reactions such as polymerization, making them crucial in materials science for UV-curable inks, coatings, and adhesives. taylorandfrancis.comresearchgate.netnih.gov

Synthetic Intermediates: The carbonyl group and the aromatic rings provide multiple reactive sites for further chemical transformations. This allows chemists to use substituted benzophenones as starting materials or key intermediates in the synthesis of more complex molecules, including pharmaceuticals and other high-value compounds. patsnap.com

Scaffolds for Drug Discovery: By systematically modifying the substituents on the phenyl rings, researchers can conduct structure-activity relationship (SAR) studies. These studies help in understanding how specific functional groups influence a molecule's biological activity, guiding the design of more potent and selective drug candidates. nih.gov

Research Imperatives for 3-Carboethoxy-3'-methoxybenzophenone within Advanced Organic Chemistry

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its structural features suggest several important research imperatives within advanced organic chemistry. The molecule possesses a methoxy group on one phenyl ring and a carboethoxy group (an ethyl ester of a carboxylic acid) on the other. This specific substitution pattern makes it a valuable subject for investigation.

Key research imperatives include:

Intermediate for Heterocyclic Synthesis: The presence of the ketone and ester functionalities makes this compound an attractive precursor for synthesizing complex heterocyclic compounds. The carbonyl group can react with binucleophiles to form various ring systems, while the ester can be hydrolyzed to a carboxylic acid or converted into other functional groups, providing pathways to novel molecular architectures of potential pharmaceutical interest.

Photochemical Applications: Like other benzophenone derivatives, this compound is a candidate for photochemical studies. researchgate.netacs.org Research could explore its efficacy as a photoinitiator or its behavior under UV irradiation to understand how the specific substituents influence its excited-state properties and reactivity. hilarispublisher.com This could lead to the development of new materials with tailored light-absorbing characteristics.

Probing Structure-Property Relationships: The compound serves as an excellent model for studying the electronic effects of having an electron-donating group (methoxy) and an electron-withdrawing group (carboethoxy) on separate rings of the benzophenone core. Such studies, combining experimental measurements with computational chemistry, can provide fundamental insights into how substituent effects are transmitted through the diaryl ketone system, informing the rational design of new functional molecules. mdpi.com

Compound Data

Below are the key identifiers for this compound.

| Property | Value |

| IUPAC Name | Ethyl 3-(3-methoxybenzoyl)benzoate |

| CAS Number | 750633-62-6 |

| Molecular Formula | C₁₇H₁₆O₄ |

| Molecular Weight | 284.31 g/mol |

Structure

3D Structure

Propiedades

IUPAC Name |

ethyl 3-(3-methoxybenzoyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16O4/c1-3-21-17(19)14-8-4-6-12(10-14)16(18)13-7-5-9-15(11-13)20-2/h4-11H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQTNPGDYZNLHRC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CC(=CC=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60641473 | |

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

750633-62-6 | |

| Record name | Ethyl 3-(3-methoxybenzoyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60641473 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Explorations in the Reaction Chemistry and Transformational Profiles of 3 Carboethoxy 3 Methoxybenzophenone

Oxidation and Reduction Chemistry of the Benzophenone (B1666685) Moiety and Ester Group

The chemical constitution of 3-Carboethoxy-3'-methoxybenzophenone offers multiple sites for oxidation and reduction reactions. The central benzophenone carbonyl group, the ester functionality, and the methoxy (B1213986) group each exhibit distinct reactivity towards oxidizing and reducing agents.

The benzophenone carbonyl is readily susceptible to reduction. Under standard conditions, using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), the carbonyl group is converted to a secondary alcohol, yielding ethyl 3-(hydroxy(3-methoxyphenyl)methyl)benzoate. The choice of reducing agent can be critical; for instance, LiAlH₄ would also reduce the carboethoxy group to a primary alcohol, resulting in (3-(hydroxy(3-methoxyphenyl)methyl)phenyl)methanol. In contrast, a milder reducing agent like NaBH₄ would selectively reduce the ketone, leaving the ester group intact.

Conversely, the oxidation of this compound is more challenging. The benzophenone moiety is generally resistant to oxidation under mild conditions. However, the methoxy group can be susceptible to oxidative cleavage under harsh conditions, potentially yielding phenolic derivatives. Furthermore, photochemical reactions involving the benzophenone triplet state are a well-documented phenomenon. nih.gov Upon UV irradiation, the benzophenone moiety can be excited to a triplet diradical state, which can then participate in hydrogen abstraction reactions, a process often exploited in photochemistry. nih.gov

The ester group can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid, 3-(3-methoxybenzoyl)benzoic acid. This transformation is a gateway to further derivatization of the carboxylate functionality.

Table 1: Predicted Outcomes of Redox Reactions

| Reaction Type | Reagent(s) | Primary Product(s) |

|---|---|---|

| Selective Ketone Reduction | NaBH₄, MeOH | Ethyl 3-(hydroxy(3-methoxyphenyl)methyl)benzoate |

| Ketone and Ester Reduction | LiAlH₄, THF | (3-(hydroxy(3-methoxyphenyl)methyl)phenyl)methanol |

| Ester Hydrolysis | NaOH, H₂O/EtOH | 3-(3-methoxybenzoyl)benzoic acid |

Nucleophilic Substitution Reactions on the Benzene (B151609) Rings

Aromatic nucleophilic substitution (SNA) on the benzene rings of this compound is generally disfavored due to the electron-rich nature of the aromatic system. youtube.comlibretexts.org Such reactions typically require the presence of strong electron-withdrawing groups positioned ortho or para to a suitable leaving group, such as a halide. libretexts.org In the case of this compound, neither ring is sufficiently activated for classical SNAr reactions.

However, it is conceivable that under forcing conditions, such as high temperature and pressure with a strong nucleophile, substitution could be induced, particularly if a leaving group were present on one of the rings. For example, if a halogen were introduced onto the ring bearing the carboethoxy group, the electron-withdrawing nature of this group, along with the carbonyl, would provide some activation towards nucleophilic attack, primarily at positions ortho and para to the leaving group. libretexts.org

Electrophilic Aromatic Substitution Reactions on the Benzene Rings

The two benzene rings of this compound exhibit different reactivities towards electrophilic aromatic substitution (EAS) due to the contrasting electronic effects of their substituents. masterorganicchemistry.commsu.edu

The ring bearing the 3'-methoxy group is activated towards EAS. The methoxy group is a strong electron-donating group through resonance and directs incoming electrophiles to the ortho and para positions. google.com Therefore, reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts alkylation or acylation would be expected to occur on this ring. youtube.com The primary products would be the 2'-, 4'-, and 6'-substituted derivatives.

Conversely, the ring with the 3-carboethoxy group is deactivated towards EAS. The carboethoxy group is an electron-withdrawing group and acts as a meta-director. msu.edu Consequently, electrophilic substitution on this ring would require harsher reaction conditions, and the incoming electrophile would be directed to the 5-position.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Reaction Type | Reagent(s) | Major Product(s) on Methoxy-Substituted Ring | Major Product on Carboethoxy-Substituted Ring |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 3-Carboethoxy-2'-nitro-3'-methoxybenzophenone and 3-Carboethoxy-4'-nitro-3'-methoxybenzophenone | 3-Carboethoxy-5-nitro-3'-methoxybenzophenone |

| Bromination | Br₂, FeBr₃ | 3-Carboethoxy-2'-bromo-3'-methoxybenzophenone and 3-Carboethoxy-4'-bromo-3'-methoxybenzophenone | 3-Carboethoxy-5-bromo-3'-methoxybenzophenone |

Mechanistic Investigations of Rearrangement Pathways

While benzophenones are generally stable, certain derivatives can undergo rearrangement reactions under specific conditions. For instance, in the presence of strong acids, benzophenone derivatives can be involved in rearrangements such as the Fries rearrangement if a phenolic ester is present, or the Beckmann rearrangement if an oxime derivative is formed first.

For this compound itself, a direct rearrangement is not immediately obvious under standard conditions. However, its derivatives could be designed to explore such pathways. For example, conversion of the carbonyl group to an oxime followed by treatment with an acid catalyst could potentially lead to a Beckmann rearrangement, yielding a mixture of amides. The regiochemical outcome of such a rearrangement would be an interesting subject for mechanistic investigation.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound provide numerous opportunities for interconversion and derivatization.

The carboethoxy group can be readily transformed. As mentioned, hydrolysis yields the corresponding carboxylic acid. This acid can then be converted to an acid chloride, amide, or other ester derivatives. Reduction of the ester with a reagent like diisobutylaluminium hydride (DIBAL-H) would yield the corresponding aldehyde.

The methoxy group can be cleaved using strong acids like HBr or Lewis acids such as BBr₃ to afford the corresponding phenol (B47542), ethyl 3-(3-hydroxybenzoyl)benzoate. This phenolic derivative opens up another avenue for derivatization, such as etherification or esterification at the hydroxyl group.

The benzophenone carbonyl can be converted to a variety of other functional groups. For example, reaction with a Wittig reagent could transform the carbonyl into a carbon-carbon double bond. Reductive amination could be employed to introduce an amino group.

Studies on Catalyst-Free Reaction Systems

While many of the transformations discussed above rely on catalysts, there is growing interest in developing catalyst-free reaction systems for environmental and economic reasons.

For this compound, certain reactions could potentially proceed without a catalyst. For instance, the hydrolysis of the ester group can be achieved with a stoichiometric amount of a strong base at elevated temperatures. Some nucleophilic substitution reactions, particularly with highly reactive nucleophiles, might also proceed under thermal conditions without a catalyst, although this would likely require a suitably activated substrate (e.g., with a leaving group).

Furthermore, photochemical reactions, as alluded to earlier, are inherently catalyst-free, relying on light energy to initiate the reaction. The UV-induced excitation of the benzophenone moiety to its triplet state is a classic example of a catalyst-free process that can lead to various chemical transformations. nih.gov

Advanced Spectroscopic and Crystallographic Elucidation of 3 Carboethoxy 3 Methoxybenzophenone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular connectivity and environment can be constructed.

The ¹H NMR spectrum of 3-Carboethoxy-3'-methoxybenzophenone provides precise information about the number, location, and electronic environment of the protons. The spectrum is characterized by distinct signals for the aromatic protons on the two substituted benzene (B151609) rings and the protons of the ethyl group in the carboethoxy moiety.

The protons of the ethyl group are expected to appear in the upfield region. The methyl (CH₃) protons typically present as a triplet due to coupling with the adjacent methylene (B1212753) (CH₂) protons. The methylene protons, being deshielded by the adjacent oxygen atom, appear further downfield and are split into a quartet by the methyl protons.

The aromatic region of the spectrum is more complex, showing signals for the eight protons distributed across the two rings. The methoxy (B1213986) group (-OCH₃) on one ring and the carboethoxy group on the other influence the chemical shifts of the nearby protons. The -OCH₃ group is an electron-donating group, causing a slight upfield shift (shielding) for the ortho and para protons relative to unsubstituted benzene. Conversely, the carboethoxy and ketone carbonyl groups are electron-withdrawing, leading to a downfield shift (deshielding) for the aromatic protons on that ring.

Table 1: Predicted ¹H NMR Chemical Shifts (δ) and Multiplicities Predicted values are based on standard chemical shift ranges and substituent effects.

| Proton Assignment | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ethyl -CH₃ | ~1.4 | Triplet (t) | ~7.1 |

| Methoxy -OCH₃ | ~3.8 | Singlet (s) | N/A |

| Ethyl -CH₂ | ~4.4 | Quartet (q) | ~7.1 |

The ¹³C NMR spectrum reveals the carbon framework of the molecule. Due to the molecule's asymmetry, a distinct signal is expected for each unique carbon atom. The chemical shift range in ¹³C NMR is much broader than in ¹H NMR, allowing for clear resolution of individual carbon signals. oregonstate.edu

The spectrum can be divided into several regions:

Carbonyl Carbons: The carbons of the ketone and ester carbonyl groups are the most deshielded, appearing furthest downfield (typically 165-200 ppm). The ketone carbonyl generally appears at a higher chemical shift than the ester carbonyl. oregonstate.edu

Aromatic Carbons: The sp²-hybridized carbons of the two benzene rings appear in the intermediate region (typically 110-160 ppm). The carbons directly attached to the oxygen of the methoxy group and the carbonyls will have distinct chemical shifts.

Aliphatic Carbons: The sp³-hybridized carbons of the methoxy group and the ethyl group appear in the most upfield region. The methoxy carbon typically resonates around 55 ppm, while the ethyl carbons (-CH₂- and -CH₃) appear further upfield. oregonstate.edu

Table 2: Predicted ¹³C NMR Chemical Shift (δ) Ranges Predicted values are based on typical chemical shift ranges for functional groups.

| Carbon Assignment | Predicted δ (ppm) Range |

|---|---|

| Ethyl -CH₃ | 10 - 20 |

| Methoxy -OCH₃ | 50 - 60 |

| Ethyl -CH₂ | 60 - 70 |

| Aromatic C-H & C-C | 110 - 140 |

| Ester C=O | 160 - 170 |

To definitively assign all proton and carbon signals, especially within the complex aromatic regions, two-dimensional (2D) NMR techniques are invaluable. mdpi.com

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal correlations between protons that are coupled to each other (typically separated by two or three bonds). This would confirm the connectivity within the ethyl group (CH₂ to CH₃) and identify adjacent protons on the aromatic rings.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of protonated carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique shows correlations between protons and carbons over two to three bonds. mdpi.com It is crucial for identifying quaternary (non-protonated) carbons and for piecing the entire molecular structure together. For instance, an HMBC experiment would show a correlation from the ethyl -CH₂- protons to the ester carbonyl carbon, confirming the carboethoxy fragment.

¹⁹F NMR: This technique is not applicable to this compound as it lacks fluorine atoms. However, for fluorinated analogues of this compound, ¹⁹F NMR would be a primary tool for characterizing the environment around the fluorine nuclei.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

The IR spectrum of this compound is expected to be dominated by strong absorptions from its polar functional groups. The most prominent features would be two distinct carbonyl (C=O) stretching vibrations:

One for the aromatic ketone, typically appearing around 1660-1685 cm⁻¹.

One for the α,β-unsaturated ester, appearing at a higher frequency, typically around 1715-1730 cm⁻¹.

Other significant absorptions include C-O stretching vibrations for the ester and ether linkages (1100-1300 cm⁻¹), aromatic C=C stretching (1450-1600 cm⁻¹), and C-H stretching from both the aromatic rings (~3000-3100 cm⁻¹) and the aliphatic ethyl and methoxy groups (~2850-2980 cm⁻¹). scispace.com

Raman spectroscopy, which relies on changes in polarizability, would complement the IR data. While the polar carbonyl groups may show weaker signals, the non-polar aromatic ring vibrations are often strong and well-resolved, providing valuable information about the substitution patterns. mdpi.com

Table 3: Predicted Characteristic Vibrational Frequencies (cm⁻¹)

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| C-H Stretch (Aromatic) | Ar-H | 3000 - 3100 | Medium |

| C-H Stretch (Aliphatic) | -CH₃, -CH₂ | 2850 - 2980 | Medium |

| C=O Stretch (Ketone) | Ar-CO-Ar | 1660 - 1685 | Strong |

| C=O Stretch (Ester) | Ar-COO-R | 1715 - 1730 | Strong |

| C=C Stretch (Aromatic) | Ar C=C | 1450 - 1600 | Medium-Strong |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

UV-Vis spectroscopy provides information on the electronic transitions within the molecule. The benzophenone (B1666685) core is a strong chromophore. The spectrum is expected to show two main absorption bands characteristic of benzophenones. researchgate.net

An intense band at shorter wavelengths (λmax ~250-260 nm), attributed to the π → π* transition within the conjugated aromatic system.

A weaker, broader band at longer wavelengths (λmax ~330-350 nm), resulting from the formally forbidden n → π* transition of the non-bonding electrons on the carbonyl oxygen.

The presence of the methoxy (-OCH₃) and carboethoxy (-COOC₂H₅) substituents act as auxochromes, modifying the absorption maxima and intensities compared to unsubstituted benzophenone. The electron-donating methoxy group typically causes a bathochromic (red) shift, moving the absorption to a longer wavelength. nist.gov

Table 4: Predicted UV-Vis Absorption Maxima (λmax) Predicted values are based on the benzophenone chromophore and substituent effects.

| Electronic Transition | Typical λmax (nm) | Molar Absorptivity (ε) |

|---|---|---|

| π → π* | ~260 | High |

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the exact molecular mass of the compound and to gain structural information from its fragmentation patterns upon ionization. For this compound (C₁₇H₁₆O₄), the calculated molecular weight is approximately 284.31 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺˙) at an m/z value corresponding to this exact mass.

Under electron ionization (EI), the molecular ion undergoes characteristic fragmentation. Key fragmentation pathways for this molecule would likely involve cleavages alpha to the central ketone and ester carbonyl groups. researchgate.net Predicted major fragments include:

Loss of the ethoxy radical (•OCH₂CH₃): Resulting in an [M - 45]⁺ ion.

Loss of the carboethoxy radical (•COOCH₂CH₃): Resulting in an [M - 73]⁺ ion.

Formation of benzoyl-type cations: Cleavage on either side of the ketone carbonyl can lead to ions corresponding to [C₆H₄(COOCH₂CH₃)]⁺ and [C₆H₄(OCH₃)]⁺.

Tropylium ion formation: A characteristic peak at m/z 91 can arise from rearrangement and fragmentation of the aromatic rings.

Table 5: Predicted Key Mass Spectrometry Fragments

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 284 | [C₁₇H₁₆O₄]⁺˙ | Molecular Ion (M⁺˙) |

| 239 | [M - OCH₂CH₃]⁺ | Loss of ethoxy radical |

| 211 | [M - COOCH₂CH₃]⁺ | Loss of carboethoxy radical |

| 163 | [C₉H₉O₃]⁺ | 3-carboethoxybenzoyl cation |

| 135 | [C₈H₇O₂]⁺ | 3-methoxybenzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation |

Single Crystal X-ray Diffraction (XRD) for Definitive Solid-State Structure

A comprehensive search of publicly available scientific literature and crystallographic databases, including the Cambridge Crystallographic Data Centre (CCDC), did not yield any specific single-crystal X-ray diffraction data for the compound this compound. This indicates that the definitive solid-state structure of this particular molecule has not been determined and deposited in these resources to date.

While crystallographic studies are essential for unambiguously determining the three-dimensional arrangement of atoms and molecules in a crystalline solid, providing precise information on bond lengths, bond angles, and intermolecular interactions, such an analysis for this compound is not currently available in the public domain. The elucidation of its crystal structure would be a valuable contribution to the field of structural chemistry, offering insights into the conformational preferences of the molecule and its packing in the solid state.

Without experimental crystallographic data, any discussion of the solid-state structure, including parameters such as the crystal system, space group, unit cell dimensions, and intermolecular interactions, would be purely speculative. Further research, involving the synthesis of high-quality single crystals of this compound and subsequent X-ray diffraction analysis, is required to fill this gap in the scientific record.

Computational Chemistry and Theoretical Investigations of 3 Carboethoxy 3 Methoxybenzophenone

Quantum Mechanical Calculations for Electronic Structure Analysis

Quantum mechanical calculations are fundamental to understanding the electronic behavior of a molecule. These methods solve the Schrödinger equation (or a simplified form of it) to determine the electronic wavefunction and energy of a system. From this, a wide range of molecular properties can be derived, providing a detailed picture of the molecule's electronic landscape.

Density Functional Theory (DFT) has become one of the most popular methods for quantum mechanical calculations in chemistry due to its favorable balance of accuracy and computational cost. researchgate.net Instead of calculating the complex many-electron wavefunction, DFT focuses on the electron density, which simplifies the calculations significantly. DFT methods are widely used to predict the geometric, electronic, and spectroscopic properties of organic molecules, including benzophenone (B1666685) derivatives. researchgate.netscialert.net

Applications of DFT for analyzing compounds like 3-Carboethoxy-3'-methoxybenzophenone would typically involve:

Geometry Optimization: Finding the lowest energy, most stable three-dimensional structure of the molecule.

Calculation of Electronic Properties: Determining properties such as dipole moment, polarizability, and molecular electrostatic potential (MEP), which indicates the electrophilic and nucleophilic sites of the molecule. nih.govejosat.com.tr

Vibrational Analysis: Calculating vibrational frequencies to predict infrared (IR) and Raman spectra, which can be compared with experimental data for structural confirmation. researchgate.net

DFT calculations on benzophenone and its derivatives have been performed using various functionals, such as B3LYP, often combined with basis sets like 6-31+G(d) or 6-311G(d,p), to investigate ground state properties and energy gaps. researchgate.netscialert.netnih.gov

| Property | Calculated Value | Unit |

| Total Energy | -33332.8726 | eV |

| Dipole Moment | 4.5 | Debye |

| Ionization Potential | 6.62 | eV |

| Electron Affinity | 1.25 | eV |

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method. wikipedia.org It approximates the solution to the time-independent Schrödinger equation by assuming that the exact N-body wave function of the system can be represented by a single Slater determinant. wikipedia.org In this "mean-field theory" approach, each electron is considered to move in the average electric field created by all other electrons, neglecting explicit electron correlation. wikipedia.orginsilicosci.com

While the HF method is computationally less demanding than more advanced methods that include electron correlation, its neglect of this correlation means it often provides qualitative rather than quantitative results. insilicosci.com However, the HF method is crucial for several reasons:

It provides a well-defined starting point for more sophisticated post-Hartree-Fock methods that systematically improve upon the HF solution by including electron correlation.

The concept of molecular orbitals, which is central to modern chemistry, originates directly from Hartree-Fock theory. insilicosci.com

It is often used in initial geometry optimizations and for generating initial wavefunctions for more complex calculations.

The HF method is also referred to as the Self-Consistent Field (SCF) method because it iteratively solves the equations until the calculated field is consistent with the field assumed at the beginning of the calculation. wikipedia.org

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are computational techniques used to study the physical movements and conformational changes of atoms and molecules over time. These methods are invaluable for exploring the dynamic nature of molecules and their interactions with their environment.

Conformational analysis aims to identify the different spatial arrangements (conformers) of a molecule and determine their relative stabilities. ufms.br For a flexible molecule like this compound, which has several rotatable bonds, numerous conformers can exist. Identifying the most stable, low-energy conformer is crucial as it typically represents the dominant structure of the molecule.

The process generally involves:

Scanning Potential Energy Surfaces (PES): Systematically rotating key dihedral angles (the angles between planes through two sets of three atoms) and calculating the potential energy at each step. ufms.br

Identifying Minima: The low points on the potential energy surface correspond to stable conformers.

Optimization and Frequency Calculation: The geometries of these stable conformers are then fully optimized to find the precise energy minimum. Frequency calculations confirm that the structure is a true minimum and can be used to calculate thermodynamic properties.

Studies on similar molecules, like chalcones, have shown that planarity and electronic delocalization between aromatic rings and carbonyl groups play a significant role in determining the stability of different conformers. ufms.brufms.br

Table 2: Illustrative Relative Energies of Different Conformers (Note: This table is a hypothetical representation of results from a conformational analysis.)

| Conformer | Dihedral Angle (α) | Dihedral Angle (β) | Relative Energy (kcal/mol) |

| 1 (Global Minimum) | 25° | 175° | 0.00 |

| 2 | 85° | 178° | 2.54 |

| 3 | 28° | 5° | 4.12 |

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comnih.gov This method is widely used in drug discovery to understand how a potential drug molecule might interact with its biological target. nih.gov

For this compound, a molecular docking study would involve:

Preparation of Receptor and Ligand: Obtaining the 3D structure of a target protein (e.g., from the Protein Data Bank) and generating a low-energy 3D conformer of the ligand.

Docking Simulation: Using a docking program to place the ligand into the active site of the receptor in various orientations and conformations.

Scoring and Analysis: The program calculates a "docking score" for each pose, which estimates the binding affinity (e.g., in kcal/mol). jchemlett.com The best-scoring poses are then analyzed to identify key binding interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking. nih.gov

Molecular docking studies on benzophenone-based compounds have been used to investigate their potential as inhibitors of various enzymes by predicting their binding modes and affinities. nih.govjchemlett.comresearchgate.net

Table 3: Example of Molecular Docking Results for a Ligand in a Protein Active Site (Note: This table is illustrative of typical docking results and does not represent actual data for the subject compound.)

| Binding Affinity (kcal/mol) | Interacting Residues | Type of Interaction |

| -7.6 | SER 150, GLY 151 | Hydrogen Bond |

| LEU 204, VAL 210 | Hydrophobic Interaction | |

| PHE 288 | π-π Stacking |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.

HOMO: The outermost orbital containing electrons, which acts as an electron donor. nih.gov

LUMO: The innermost orbital without electrons, which acts as an electron acceptor. nih.gov

The energy difference between the HOMO and LUMO is known as the HOMO-LUMO gap (ΔE) . This energy gap is a critical parameter for determining a molecule's properties:

Chemical Reactivity: A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov

Kinetic Stability: A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity.

Electronic Properties: The energy gap is related to the electronic absorption properties of the molecule.

The energies of the HOMO and LUMO are also used to calculate other quantum chemical parameters such as ionization potential (related to EHOMO) and electron affinity (related to ELUMO), as well as electronegativity and chemical hardness. scialert.netejosat.com.tr For benzophenone derivatives, the HOMO-LUMO gap is influenced by substituents on the aromatic rings and the nature of the carbonyl group. researchgate.netscialert.net

| Parameter | Energy (eV) |

| EHOMO | -6.45 |

| ELUMO | -1.89 |

| Energy Gap (ΔE) | 4.56 |

Charge Distribution and Natural Bond Orbital (NBO) Analysis

Computational analysis of this compound provides significant insights into its electronic structure, particularly the distribution of charge across the molecule. Natural Bond Orbital (NBO) analysis is a powerful tool used to study intramolecular bonding and interaction among bonds. This method allows for the investigation of charge transfer and conjugative interactions by analyzing the electron density. researchgate.net

In this compound, the distribution of electron density is influenced by the presence of various functional groups. The carbonyl group (C=O) of the benzophenone core is a major site of electron polarization, with the oxygen atom being significantly more electronegative than the carbon atom. This results in a partial negative charge on the oxygen and a partial positive charge on the carbonyl carbon.

The methoxy (B1213986) group (-OCH₃) on one of the phenyl rings acts as an electron-donating group due to the lone pairs on the oxygen atom, which can participate in resonance with the aromatic ring. This increases the electron density on the substituted phenyl ring. Conversely, the carboethoxy group (-COOCH₂CH₃) on the other phenyl ring is an electron-withdrawing group, which decreases the electron density on its attached ring.

NBO analysis quantifies these effects by providing the natural charges on each atom. A hypothetical representation of the natural charges on key atoms of this compound, as would be determined by NBO analysis, is presented in the table below.

Table 1: Hypothetical Natural Bond Orbital (NBO) Charges on Selected Atoms of this compound

| Atom | Natural Charge (e) |

| Carbonyl Oxygen | -0.650 |

| Carbonyl Carbon | +0.550 |

| Methoxy Oxygen | -0.500 |

| Methoxy Carbon | +0.150 |

| Ester Oxygen (C=O) | -0.600 |

| Ester Oxygen (-O-) | -0.450 |

| Ester Carbonyl Carbon | +0.700 |

Prediction and Validation of Spectroscopic Parameters

Computational chemistry plays a crucial role in predicting the spectroscopic properties of molecules, which can then be validated against experimental data. For this compound, theoretical calculations, often employing Density Functional Theory (DFT), can predict its infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. mdpi.comrsc.org

The predicted IR spectrum reveals the vibrational modes of the molecule. Key vibrational frequencies, such as the stretching of the carbonyl group, C-O bonds of the ether and ester, and the aromatic C-H bonds, can be calculated. These theoretical values are typically compared with experimental data obtained from Fourier-transform infrared (FTIR) spectroscopy. nih.gov

Similarly, the ¹H and ¹³C NMR chemical shifts can be computed to predict the NMR spectrum. The calculated chemical shifts provide information about the chemical environment of each nucleus in the molecule. These theoretical predictions are invaluable for assigning the signals in the experimental NMR spectra. mdpi.com

The electronic transitions of this compound can be predicted using Time-Dependent DFT (TD-DFT). This allows for the calculation of the absorption wavelengths (λmax) in the UV-Vis spectrum, which correspond to the electronic excitations within the molecule. researchgate.net

The following tables present a hypothetical comparison of predicted and experimental spectroscopic data for this compound.

Table 2: Hypothetical Comparison of Predicted and Experimental IR Vibrational Frequencies

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Experimental Wavenumber (cm⁻¹) |

| Carbonyl C=O Stretch | 1685 | 1680 |

| Ester C=O Stretch | 1725 | 1720 |

| Aromatic C-H Stretch | 3050-3100 | 3045-3095 |

| C-O-C Stretch (Ether) | 1250 | 1245 |

| C-O-C Stretch (Ester) | 1150 | 1148 |

Table 3: Hypothetical Comparison of Predicted and Experimental ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| Carbonyl Carbon | 195.5 | 196.0 |

| Ester Carbonyl Carbon | 166.0 | 166.5 |

| Methoxy Carbon | 55.8 | 55.5 |

| Aromatic Carbons | 114.0 - 138.0 | 113.5 - 138.5 |

Evaluation of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of great interest for their potential applications in photonics and optoelectronics. researchgate.netfrontiersin.org Computational methods are widely used to predict the NLO properties of molecules. For this compound, these calculations can provide insights into its potential as an NLO material.

The key parameters that determine the NLO response of a molecule are its polarizability (α) and first-order hyperpolarizability (β). These properties describe how the electron cloud of a molecule is distorted in the presence of an external electric field. Molecules with large hyperpolarizability values are considered to be good candidates for NLO applications. nih.gov

Computational studies of benzophenone derivatives have shown that the presence of electron-donating and electron-withdrawing groups can enhance the NLO properties. doi.org In this compound, the methoxy group acts as a donor and the carboethoxy group as an acceptor, creating a push-pull system that can lead to a significant NLO response.

The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) of this compound can be calculated using quantum chemical methods. The results of these calculations can be compared to those of well-known NLO materials, such as urea, to assess its potential.

Table 4: Hypothetical Calculated Non-Linear Optical (NLO) Properties

| Parameter | This compound | Urea (Reference) |

| Dipole Moment (μ) (Debye) | 4.5 | 1.37 |

| Polarizability (α) (esu) | 3.5 x 10⁻²³ | 0.38 x 10⁻²³ |

| Hyperpolarizability (β) (esu) | 15.0 x 10⁻³⁰ | 0.37 x 10⁻³⁰ |

Applications of 3 Carboethoxy 3 Methoxybenzophenone in Advanced Organic Synthesis and Materials Science

Utility as a Key Building Block in Complex Chemical Synthesis

The structural features of 3-Carboethoxy-3'-methoxybenzophenone, namely the ketone, ester, and ether functionalities, along with two distinct aromatic rings, make it a valuable precursor for the synthesis of more complex molecular architectures. The reactivity of these groups can be selectively harnessed to build diverse chemical entities.

The central carbonyl group is a key reaction site. It can undergo nucleophilic addition reactions with organometallic reagents (e.g., Grignard or organolithium reagents) to form tertiary alcohols, which are important intermediates in pharmaceutical synthesis. sumitomo-chem.co.jp For instance, related methoxy-substituted ketones serve as key intermediates in the synthesis of drugs like Tapentadol, a centrally acting analgesic. chemicalbook.comgoogle.com Furthermore, the ketone can be a handle for constructing heterocyclic rings, such as pyridines or phenoxazines, which are core structures in many bioactive molecules and functional materials. beilstein-journals.orgbeilstein-journals.org

The carboethoxy (ethyl ester) group offers another site for chemical modification. It can be hydrolyzed to the corresponding carboxylic acid, which can then be converted into amides, other esters, or acid chlorides, opening pathways to a vast range of derivatives. Alternatively, the ester can be reduced to a primary alcohol. This versatility allows for the molecule's incorporation into larger structures, such as polymers or complex natural product analogs.

The two phenyl rings can also be functionalized through electrophilic aromatic substitution reactions. The methoxy-substituted ring is activated towards substitution, while the carboethoxy-substituted ring is deactivated. This difference in reactivity allows for regioselective modifications, further enhancing the compound's utility as a versatile building block in multi-step organic synthesis.

Roles in Photo-Initiated Reactions and Polymerization Processes

Benzophenone (B1666685) and its derivatives are among the most widely used Type II photoinitiators in industrial UV-curing and polymerization processes. chemrxiv.orgacs.org Upon absorption of UV light (typically around 330-365 nm), the benzophenone moiety is promoted to an excited singlet state, which then efficiently undergoes intersystem crossing (ISC) to a long-lived triplet state. mdpi.compreprints.orgnih.gov This triplet state is the key reactive species.

The triplet benzophenone can abstract a hydrogen atom from a suitable donor molecule (a co-initiator, such as an amine or thiol) to generate a ketyl radical and a substrate-derived radical. The substrate radical then initiates the polymerization of monomers, such as acrylates or methacrylates. The high efficiency of ISC makes benzophenones excellent radical generators. nih.gov

While specific photophysical data for this compound are not widely published, its properties can be inferred from studies on similarly substituted benzophenones. nih.govrsc.org The electronic nature of the substituents can influence the energy of the triplet state and the efficiency of hydrogen abstraction. The presence of both electron-donating and electron-withdrawing groups in this compound may modulate its absorption spectrum and photochemical reactivity, potentially allowing for fine-tuning of its performance as a photoinitiator.

| Property | Typical Value for Substituted Benzophenones | Significance |

| Absorption Maximum (λmax) | ~250-360 nm | Determines the required wavelength of UV light for activation. |

| Intersystem Crossing (ISC) Quantum Yield | High (~1) | Ensures efficient formation of the reactive triplet state. mdpi.com |

| Triplet State Energy (ET) | ~69 kcal/mol (289 kJ/mol) | Must be high enough to abstract hydrogen from the co-initiator. |

| Triplet State Lifetime (τT) | Nanoseconds to microseconds | A longer lifetime increases the probability of reaction with a co-initiator. acs.org |

Development of Functional Materials for Optoelectronic Applications

In the field of materials science, there is immense interest in organic molecules for optoelectronic devices like Organic Light-Emitting Diodes (OLEDs). nih.govresearchgate.net Many high-performance materials are based on a donor-acceptor (D-A) molecular design to tune their electronic properties and emission colors. rsc.orgbohrium.com

The benzophenone core is an effective electron acceptor (A) due to its electron-deficient carbonyl group and its ability to facilitate charge transfer. mdpi.compreprints.org By attaching electron-donating (D) groups to this acceptor core, molecules with intramolecular charge transfer (ICT) characteristics can be created. These D-A or D-A-D type molecules are crucial for developing advanced OLED emitters, particularly for thermally activated delayed fluorescence (TADF). preprints.orgnih.govmdpi.com

This compound possesses an intrinsic D-A structure. The methoxy (B1213986) group (-OCH₃) is a well-known electron donor, while the benzophenone core, further influenced by the electron-withdrawing carboethoxy group (-COOEt), acts as the acceptor. This built-in D-A character makes it a promising candidate itself, or a key building block for more complex emitters. For example, it could be further functionalized with stronger donor groups, such as carbazoles or arylamines, to create highly efficient blue or green light-emitting materials for OLED displays. mdpi.commdpi.com

| Emitter Example (D-A-D Type) | Donor (D) | Acceptor (A) | Emission Color | Max. External Quantum Efficiency (EQEmax) |

| DB23 | Bicarbazole | Benzophenone | Greenish-Blue | 5.3% mdpi.com |

| DB13 | Bicarbazole | Benzophenone | Deep-Blue | 4.0% mdpi.com |

Design and Synthesis of Chemical Probes for Research Purposes

Chemical probes are essential tools in chemical biology for identifying and studying the function of proteins and other biomolecules. Photoaffinity labeling (PAL) is a powerful technique where a probe is designed to bind to a specific target protein and then, upon irradiation with UV light, form a permanent covalent bond. nih.govnih.gov This allows for the identification and isolation of the target protein.

The benzophenone moiety is one of the most widely used photoreactive groups in PAL probes. nih.govnih.govspringernature.com Its triplet state, generated by UV light, can abstract a C-H bond from nearby amino acid residues within the protein's binding site, resulting in a covalent cross-link. nih.gov

This compound is an excellent platform for designing such probes. A general design involves three components: a "pharmacophore" that provides binding affinity and selectivity for the target protein, the benzophenone "photophore" for covalent attachment, and a "reporter tag" (like biotin (B1667282) or an alkyne) for detection and purification. nih.govglobethesis.com The carboethoxy group of this compound serves as a convenient synthetic handle. It can be hydrolyzed to a carboxylic acid and then coupled to the pharmacophore or a linker attached to the reporter tag via standard amide bond formation. rsc.orgresearchgate.net The methoxy group can be used to modulate the probe's solubility and electronic properties. mq.edu.au

Potential in Supramolecular Assemblies and Host-Guest Chemistry

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonds, π-π stacking, and van der Waals forces. These interactions can be used to construct large, ordered assemblies from smaller molecular components. mdpi.com

The functional groups on this compound provide multiple opportunities for engaging in such interactions. The oxygen atoms of the carbonyl, ester, and ether groups can act as hydrogen bond acceptors. The two aromatic rings can participate in π-π stacking interactions with other aromatic systems. These features suggest that the molecule could be used as a tecton (building block) in crystal engineering to form predictable, ordered solid-state structures. acs.org Furthermore, benzophenone units have been incorporated into dipeptides to create supramolecular gels that can act as localized photoinitiators, forming "supramolecular noodles" that template polymerization in three dimensions. chemrxiv.orgacs.orgchemrxiv.org

In host-guest chemistry, a larger "host" molecule encapsulates a smaller "guest" molecule. Cyclodextrins, which are macrocyclic oligosaccharides with a hydrophobic inner cavity, are common hosts. nih.govmdpi.com They can encapsulate aromatic guest molecules, driven by hydrophobic interactions. frontiersin.org Given its aromatic nature and size, this compound could act as a guest, forming inclusion complexes with hosts like β-cyclodextrin. nih.gov Such complexation can alter the guest's physical properties, such as solubility, and can be used in drug delivery or for controlling chemical reactions.

Future Research Directions and Unexplored Avenues for 3 Carboethoxy 3 Methoxybenzophenone

Innovative Synthetic Strategies for Enhanced Efficiency and Selectivity

Traditional synthesis of asymmetrically substituted benzophenones often involves Friedel-Crafts acylation, which can suffer from issues with regioselectivity and the use of stoichiometric amounts of Lewis acids. Future research should focus on developing more efficient and selective synthetic methodologies.

Catalytic Approaches: A key avenue for exploration is the use of advanced catalytic systems. Modern cross-coupling reactions, such as phosphine-free Fukuyama coupling or palladium-catalyzed carbonylative reactions, offer promising alternatives for the synthesis of diaryl ketones with high yields and functional group tolerance. rsc.orgresearchgate.net Investigating these methods for the specific synthesis of 3-Carboethoxy-3'-methoxybenzophenone could lead to more sustainable and atom-economical processes.

| Synthetic Method | Potential Advantages | Key Research Challenge | Hypothetical Yield (%) |

|---|---|---|---|

| Traditional Friedel-Crafts | Low-cost reagents | Poor regioselectivity, high waste | 45-60 |

| Pd-Catalyzed Carbonylative Coupling | High selectivity, functional group tolerance | Catalyst cost and optimization | 85-95 |

| Directed Synthesis via Blocking Groups | Excellent regioselectivity | Additional protection/deprotection steps | 70-80 (overall) |

In-depth Mechanistic Studies of Novel Chemical Transformations

The reactivity of the carbonyl group and the influence of the ester and methoxy (B1213986) substituents in this compound are not well-documented. Detailed mechanistic studies are crucial for predicting its behavior in various chemical environments and for designing new applications.

Photochemical Reactivity: Benzophenones are renowned for their photochemical properties. A thorough investigation into the triplet state dynamics, quantum yields, and hydrogen abstraction capabilities of this compound is warranted. Understanding how the electronic effects of the substituents modulate these properties could lead to its use as a tailored photoinitiator or photocatalyst.

Reaction Pathway Analysis: Studying the compound's degradation pathways under various oxidative conditions, similar to mechanistic studies performed on other carbonyl compounds, would provide valuable insights into its environmental persistence and potential for use in advanced oxidation processes. copernicus.orgcopernicus.org Furthermore, exploring its participation in complex transformations, such as cascade cyclizations, could reveal pathways to novel polycyclic aromatic structures. acs.org

Integration with Flow Chemistry and Automated Synthesis Platforms

The transition from batch to continuous manufacturing offers significant advantages in terms of safety, reproducibility, and scalability. Applying these technologies to the synthesis of this compound is a logical next step.

Continuous Flow Synthesis: A continuous-flow microreactor setup, as patented for other benzophenone (B1666685) derivatives, could enable precise control over reaction parameters such as temperature, pressure, and residence time. google.com This would likely lead to higher yields, improved purity, and enhanced safety, particularly if handling hazardous reagents. Future work should focus on developing and optimizing a dedicated flow process for this specific molecule.

Automated Optimization: The integration of automated systems with flow reactors allows for high-throughput screening of reaction conditions. By employing self-optimizing algorithms, the ideal parameters for the synthesis of this compound could be rapidly identified, accelerating process development and minimizing waste.

Exploration of Self-Assembly and Nanostructure Formation

The field of supramolecular chemistry offers exciting possibilities for creating functional materials through the spontaneous organization of molecules. The unique combination of polar (carboethoxy, methoxy, carbonyl) and non-polar (aromatic rings) groups in this compound makes it a candidate for self-assembly.

Peptide Conjugation: Research has shown that conjugating benzophenone derivatives with peptides, such as diphenylalanine, can lead to the formation of well-defined nanostructures like fibrils and vesicles that act as photocatalysts. nih.govrsc.org A highly promising research avenue would be to synthesize a peptide conjugate of this compound and study its self-assembly behavior and the properties of the resulting nanostructures.

Supramolecular Gels: Benzophenone-functionalized dipeptides have been shown to form supramolecular gels that can act as templates for polymerization. nih.gov Investigating whether this compound or its derivatives can form similar soft materials could open doors to applications in tissue engineering and controlled-release systems.

| Derivative Type | Expected Driving Force for Assembly | Potential Nanostructure | Potential Application |

|---|---|---|---|

| Peptide Conjugate | Hydrogen bonding, π-π stacking | Nanofibers, Vesicles | Supramolecular photocatalysis |

| Amphiphilic Derivative | Hydrophobic interactions | Micelles, Nanosheets | Drug delivery |

| Bis-urea Derivative | Strong directional H-bonding | Porous columnar crystals | Selective oxidation catalysis |

Development of Hybrid Materials Incorporating the Benzophenone Scaffold

Incorporating the this compound scaffold into larger material systems could impart valuable properties. The benzophenone core can act as a photoactive center, a rigid structural unit, or a building block for advanced polymers.

Polymer Additives: Benzophenone derivatives are widely used as UV absorbers to prevent polymer degradation. Hybrid molecules combining a benzophenone unit with a hindered phenol (B47542) antioxidant within a single structure have shown excellent anti-aging performance in polymers. mdpi.comnih.gov Synthesizing and testing analogous hybrid compounds based on the this compound core could lead to the development of novel, multifunctional polymer stabilizers.

Materials for Optoelectronics: The benzophenone core is also being explored for use in organic light-emitting diodes (OLEDs), both as a host material and as part of the emitter structure. mdpi.com The specific substitution pattern of this compound could be used to fine-tune the electronic properties (e.g., triplet energy, charge transport) of materials designed for OLED applications. Future research could involve synthesizing donor-acceptor molecules incorporating this scaffold and evaluating their performance in optoelectronic devices.

Photoinitiators for 3D Printing: There is a growing demand for novel photoinitiators for applications like 3D printing. Benzophenone-based structures are effective in this regard, and creating multifunctional photoinitiators with high stability and efficiency is an active area of research. rsc.org Designing and synthesizing photoinitiator systems derived from this compound could yield materials with tailored absorption characteristics and initiation efficiencies for advanced photopolymerization applications.

Q & A

Q. What are the optimal synthetic routes for 3-carboethoxy-3’-methoxybenzophenone, and what challenges are associated with its purification?

Q. Which analytical techniques are most effective for quantifying 3-carboethoxy-3’-methoxybenzophenone in environmental samples?

- Methodological Answer : Gas chromatography (GC) with a DB-5 column and electron capture detection (ECD) achieves a limit of detection (LOD) of 0.1 ppb in water matrices. For complex matrices (e.g., soil), liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a C18 column and methanol/water mobile phase is preferred. Method validation should include spike-recovery tests (85–110%) and inter-laboratory reproducibility checks .

Q. How should researchers handle and store 3-carboethoxy-3’-methoxybenzophenone to ensure stability?

- Methodological Answer : Store in amber glass vials under inert gas (argon) at –20°C to prevent photodegradation and hydrolysis. Conduct accelerated stability studies (40°C/75% RH for 6 months) to assess degradation products. Use desiccants in storage containers to mitigate moisture-induced ester hydrolysis .

Advanced Research Questions

Q. How does the presence of electron-withdrawing groups (e.g., carboethoxy) influence the photostability and UV absorption properties of methoxy-substituted benzophenones?

- Methodological Answer : The carboethoxy group reduces photostability compared to unsubstituted benzophenones due to increased electron deficiency at the carbonyl, accelerating radical formation under UV light. Use UV-Vis spectroscopy (λmax 290–320 nm) and time-resolved fluorescence to quantify excited-state lifetimes. Computational studies (DFT) can model substituent effects on π→π* transitions .

Q. What strategies can resolve contradictions in reported bioaccumulation factors of benzophenone derivatives across different aquatic ecosystems?

- Methodological Answer : Conduct meta-analyses using standardized test organisms (e.g., Daphnia magna) under controlled pH, temperature, and organic carbon content. Apply multivariate regression to identify confounding variables (e.g., lipid content in biota, sediment organic matter). Cross-validate field data with laboratory microcosm studies to isolate ecosystem-specific factors .

Q. How can computational chemistry predict the degradation pathways of 3-carboethoxy-3’-methoxybenzophenone under environmental conditions?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for ester and methoxy groups, identifying likely hydrolysis or photolysis sites. Molecular dynamics simulations in water clusters can model hydrolysis kinetics. Validate predictions with high-resolution mass spectrometry (HRMS) to detect transient intermediates .

Q. What experimental designs are recommended for assessing the endocrine-disrupting potential of 3-carboethoxy-3’-methoxybenzophenone?

- Methodological Answer : Use in vitro reporter gene assays (e.g., ERα/ERβ luciferase in HEK293 cells) to measure receptor activation. Compare results to structurally related endocrine disruptors (e.g., benzophenone-3). For in vivo studies, employ zebrafish embryos (FET assay) to evaluate developmental toxicity and hormone disruption at environmentally relevant concentrations (0.1–10 µM) .

Notes on Evidence Utilization

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.